Cas no 7252-61-1 (2-phenyloctan-2-ol)
2-phenyloctan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-phenyloctan-2-ol
- 2-phenyl-octan-2-ol
- AC1Q76Z2
- SureCN7157124
- AC1L6A7B
- (+-)-2-hydroxy-2-phenyl-octane
- NSC51690
- CTK5D6382
- AR-1E5006
- (+-)-2-Hydroxy-2-phenyl-octan
- 2-phenyl-octan-2-ol; AC1Q76Z2; SureCN7157124; AC1L6A7B; (+-)-2-hydroxy-2-phenyl-octane; NSC51690; CTK5D6382; AR-1E5006; (+-)-2-Hydroxy-2-phenyl-octan;
- SCHEMBL7157124
- AKOS014480911
- DTXSID80287599
- NSC-51690
- NSC 51690
- 7252-61-1
-
- Inchi: 1S/C14H22O/c1-3-4-5-9-12-14(2,15)13-10-7-6-8-11-13/h6-8,10-11,15H,3-5,9,12H2,1-2H3
- InChI Key: DGUQSFBPIPDIHN-UHFFFAOYSA-N
- SMILES: OC(C)(C1C=CC=CC=1)CCCCCC
Computed Properties
- Exact Mass: 206.16716
- Monoisotopic Mass: 206.167
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.939
- Boiling Point: 266.4°C at 760 mmHg
- Flash Point: 119.7°C
- Refractive Index: 1.5
- PSA: 20.23
- LogP: 3.86450
2-phenyloctan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622471-1g |
2-Phenyloctan-2-ol |
7252-61-1 | 98% | 1g |
¥9574.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622471-5g |
2-Phenyloctan-2-ol |
7252-61-1 | 98% | 5g |
¥23299.00 | 2024-05-02 |
2-phenyloctan-2-ol Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-phenyloctan-2-ol
2-Phenyloctan-2-ol (CAS 7252-61-1): Properties, Applications, and Market Insights
2-Phenyloctan-2-ol (CAS 7252-61-1) is a versatile aromatic alcohol with growing interest in fragrance, pharmaceutical, and specialty chemical industries. This phenyl-substituted octanol derivative exhibits unique physicochemical properties that make it valuable for various applications. With the molecular formula C₁₄H₂₂O, this compound combines hydrophobic and aromatic characteristics, offering researchers and formulators a distinctive building block.
The global market for 2-phenyloctan-2-ol has shown steady growth, particularly in the fragrance sector where it serves as a long-lasting floral musk alternative. Recent trends in sustainable fragrance ingredients have increased demand for this compound, as it demonstrates better biodegradability profiles compared to some synthetic musks. Manufacturers are responding to consumer preferences for clean-label cosmetic ingredients by incorporating 7252-61-1 in premium formulations.
From a chemical perspective, 2-phenyloctan-2-ol displays interesting solubility characteristics - moderately soluble in alcohols and oils while having limited water solubility (approximately 0.1 g/L at 25°C). Its logP value of 4.2 indicates good skin penetration, making it valuable for transdermal delivery systems. The compound's stability under normal storage conditions and resistance to oxidation contribute to its utility in various formulations.
In pharmaceutical research, CAS 7252-61-1 has shown promise as a chiral intermediate for drug synthesis. Recent studies explore its potential in creating anti-inflammatory compounds, with particular interest in its ability to modulate certain cytokine pathways. The 2-phenyloctanol structure serves as an important scaffold in medicinal chemistry, especially for CNS-active molecules where the phenyl group enhances blood-brain barrier penetration.
The fragrance industry values 2-phenyloctan-2-ol for its woody-floral odor profile with excellent tenacity. Perfumers report it provides a velvety musk undertone that blends well with sandalwood, patchouli, and amber accords. With increasing demand for vegan fragrance alternatives, this synthetic material offers consistent quality without animal-derived components. Major fragrance houses are incorporating 7252-61-1 in premium personal care products and home fragrances.
Manufacturing processes for 2-phenyloctan-2-ol have evolved significantly, with newer green chemistry approaches reducing environmental impact. Catalytic hydrogenation methods now achieve yields exceeding 85% with excellent purity. Quality specifications typically require ≥98% purity (GC), with residual solvent levels below 0.5%. The compound's shelf stability and resistance to discoloration make it attractive for formulators seeking reliable ingredients.
Analytical characterization of CAS 7252-61-1 typically involves GC-MS, HPLC, and NMR techniques. The mass spectrum shows a molecular ion peak at m/z 206, with characteristic fragments at 91 (benzyl) and 57 (C4H9). Infrared spectroscopy reveals strong O-H stretching around 3350 cm⁻¹ and aromatic C=C stretches near 1600 cm⁻¹. These analytical fingerprints help ensure material authenticity and quality control in industrial applications.
Emerging applications for 2-phenyloctan-2-ol include its use as a plasticizer modifier in specialty polymers, where it improves flexibility without compromising thermal stability. Research also explores its potential as a corrosion inhibitor in certain metalworking fluids. The compound's balanced hydrophobicity makes it suitable for surface modification agents in nanomaterials and coatings.
Regulatory status of 7252-61-1 varies by region, but it generally falls under standard chemical regulations rather than restricted categories. The compound has been evaluated in standard OECD toxicity tests, showing favorable profiles at typical use concentrations. Proper handling requires standard laboratory precautions, though it doesn't exhibit significant acute hazards. Material Safety Data Sheets recommend storage in cool, dry conditions away from strong oxidizers.
Future developments for 2-phenyloctan-2-ol may include biocatalytic production methods using engineered enzymes, responding to industry demands for sustainable processes. Research continues into derivative compounds with enhanced properties, particularly for pharmaceutical applications. Market analysts project 5-7% annual growth for this specialty alcohol, driven by expanding applications in high-performance materials and next-generation fragrances.
For researchers and manufacturers working with CAS 7252-61-1, current challenges include optimizing cost-effective synthesis routes and developing high-purity grades for sensitive applications. Standard commercial samples typically show ≥97% purity, while pharmaceutical grades may require ≥99.5% with stringent impurity controls. The compound's stereochemical purity becomes particularly important for chiral applications in medicinal chemistry.
Environmental fate studies indicate 2-phenyloctan-2-ol undergoes aerobic biodegradation in standard tests (60-70% in 28 days), making it preferable to persistent fragrance ingredients. Its low bioaccumulation potential (BCF < 100) and moderate water solubility contribute to favorable eco-toxicological profiles. These characteristics align with growing market preferences for sustainable chemical ingredients across multiple industries.
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